molecular formula C22H25N5O B11304581 2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide

2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide

Cat. No.: B11304581
M. Wt: 375.5 g/mol
InChI Key: JIDIJVYMQDGEQG-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development .

Preparation Methods

The synthesis of 2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In medicine, it is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases .

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes or proteins, thereby affecting various cellular pathways. For example, it may inhibit protein kinase C (PKC), which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide include other pyrimidine derivatives such as:

These compounds share similar structural features and biological activities, but each has unique properties that make them suitable for different applications.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

2-methyl-N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]propanamide

InChI

InChI=1S/C22H25N5O/c1-14(2)21(28)25-18-11-9-17(10-12-18)24-20-13-16(4)23-22(27-20)26-19-7-5-15(3)6-8-19/h5-14H,1-4H3,(H,25,28)(H2,23,24,26,27)

InChI Key

JIDIJVYMQDGEQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C(C)C)C

Origin of Product

United States

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